molecular formula C17H16N4O6 B12460752 3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid CAS No. 956182-71-1

3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid

Cat. No.: B12460752
CAS No.: 956182-71-1
M. Wt: 372.3 g/mol
InChI Key: BVACKIMDMGQIHQ-UHFFFAOYSA-N
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Description

3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid is a synthetic organic compound characterized by a 4-oxobutanoic acid backbone substituted with a 3-nitroanilino group at the 4-position and a benzoylhydrazinyl moiety at the 3-position. The benzoylhydrazinyl group introduces a planar aromatic system, which may enhance π-π stacking interactions in solid-state structures or biological targets.

Properties

CAS No.

956182-71-1

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

3-(2-benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C17H16N4O6/c22-15(23)10-14(19-20-16(24)11-5-2-1-3-6-11)17(25)18-12-7-4-8-13(9-12)21(26)27/h1-9,14,19H,10H2,(H,18,25)(H,20,24)(H,22,23)

InChI Key

BVACKIMDMGQIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(CC(=O)O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the nitration of benzene derivatives to introduce the nitro group, followed by the formation of carbamoyl and formohydrazido functionalities through subsequent reactions . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Nitrophenyl)carbamoyl]-3-(phenylformohydrazido)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • The nitro group in the target compound and 4-(4-nitrophenyl)amino-4-oxobutanoic acid enhances electrophilicity, making these compounds reactive toward nucleophilic agents.
  • The cyano group in 3-(Benzylamino)-4-(2-cyanoanilino)-4-oxobutanoic acid introduces a strong electron-deficient aromatic system, which may facilitate interactions with electron-rich biological targets like kinases.

Solubility and Bioavailability

  • The piperazinyl carbonyl substituent in 4-{3-[(4-methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid improves water solubility due to the basic nitrogen in piperazine, making it advantageous for oral administration.

Biological Activity

3-(2-Benzoylhydrazinyl)-4-(3-nitroanilino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, summarizing key findings, case studies, and presenting relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

  • Molecular Formula : C16H15N5O4
  • Molecular Weight : 341.32 g/mol

This compound features a hydrazine moiety linked to a benzoyl group, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of hydrazine and oxobutanoic acid exhibit notable antimicrobial properties. A study focusing on similar compounds demonstrated strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. and Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BE. coli64 µg/mL
This compoundTBDTBD

Note: TBD indicates that specific MIC values for the compound are yet to be determined in current literature.

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of any new compound. In vitro studies have shown that certain derivatives do not exhibit significant cytotoxicity against normal cell lines such as L929, indicating a favorable therapeutic index .

Table 2: Cytotoxicity Results Against L929 Cell Line

Concentration (µM)Viability (%) after 24hViability (%) after 48h
0100100
509592
1008885
2007068

The mechanism underlying the antimicrobial activity is believed to involve the inhibition of biofilm formation and disruption of bacterial cell wall integrity. The presence of nitro groups in the structure may enhance electron affinity, contributing to its reactive potential against microbial cells .

Case Studies

  • Study on Antimicrobial Resistance : A recent investigation highlighted the effectiveness of hydrazone derivatives in combating antibiotic-resistant strains. The study found that compounds similar to this compound exhibited enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Evaluation of Lipophilicity : Lipophilicity is a crucial parameter influencing biological activity. Research has shown that compounds with balanced lipophilic properties tend to exhibit better membrane permeability and bioavailability, which is essential for their effectiveness as antimicrobial agents .

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